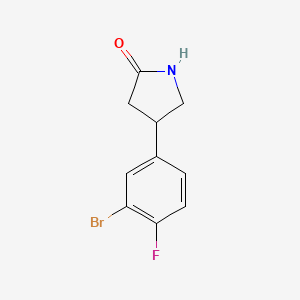

4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrFNO |

|---|---|

Molecular Weight |

258.09 g/mol |

IUPAC Name |

4-(3-bromo-4-fluorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H9BrFNO/c11-8-3-6(1-2-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14) |

InChI Key |

KYNZMUGHNPQYBB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=C(C=C2)F)Br |

Origin of Product |

United States |

Synthetic Methodologies and Routes to 4 3 Bromo 4 Fluorophenyl Pyrrolidin 2 One

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the 4-arylpyrrolidin-2-one core in a highly convergent manner. These methods are often valued for their efficiency and atom economy.

Palladium-Catalyzed Coupling Approaches to Pyrrolidin-2-one Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For the synthesis of 4-arylpyrrolidin-2-ones, these methods typically involve the coupling of an organometallic reagent with a pyrrolidin-2-one scaffold bearing a suitable leaving group, or an intramolecular cyclization.

A common strategy is the Suzuki-Miyaura coupling. This would involve the reaction of a 4-halopyrrolidin-2-one or a 4-tosyloxypyrrolidin-2-one with (3-bromo-4-fluorophenyl)boronic acid. The palladium catalyst, often in the form of Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, facilitates the coupling in the presence of a base. The reaction scope is broad, tolerating a wide range of functional groups on both coupling partners. researchgate.netysu.am

Another approach is the palladium-catalyzed carboamination of unsaturated amines. nih.govamanote.com This could involve an intramolecular cyclization of a carefully designed precursor, such as an N-protected γ-aminoalkene, where the aryl group is already appended to the alkene moiety. The palladium catalyst facilitates the ring closure and formation of the pyrrolidinone structure. nih.gov Tandem reactions, where an N-arylation is followed by a carboamination in a one-pot process, also provide an efficient route to N-aryl-2-allyl-pyrrolidines, which can be further functionalized. nih.govresearchgate.net

Table 1: Key Features of Palladium-Catalyzed Approaches

| Feature | Description |

|---|---|

| Catalysts | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ |

| Coupling Partners | 4-Halopyrrolidin-2-ones, 4-Tosyloxypyrrolidin-2-ones, (3-bromo-4-fluorophenyl)boronic acid |

| Reaction Types | Suzuki-Miyaura Coupling, Heck Coupling, Intramolecular Carboamination |

| Key Advantages | High functional group tolerance, good yields, well-established methodologies |

Cyclization Reactions of γ-Amino Acid Precursors

The lactamization of γ-amino acids is a classical and direct method for the synthesis of pyrrolidin-2-ones (γ-lactams). The critical step in applying this method to the target compound is the synthesis of the specific precursor: 4-amino-3-(3-bromo-4-fluorophenyl)butanoic acid.

The synthesis of this precursor can be achieved through various routes, including Michael addition of a nitromethane (B149229) equivalent to a 3-bromo-4-fluorocinnamate ester, followed by reduction of the nitro group and hydrolysis of the ester. Once the γ-amino acid is obtained, cyclization can be induced. This is often achieved by heating the amino acid, sometimes in the presence of a dehydrating agent or under conditions that facilitate amide bond formation. The intramolecular condensation reaction forms the stable five-membered lactam ring. nih.govmdpi.com Reductive cyclization of relevant cyanoalkanoate esters using reagents like sodium borohydride (B1222165) and cobalt chloride is another documented method for producing 4-substituted pyrrolidin-2-ones. researchgate.net

Multicomponent Reaction Pathways to the Pyrrolidin-2-one Core

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov These reactions are prized for their convergence, atom economy, and ability to rapidly generate molecular complexity. rsc.orgresearchgate.netresearchgate.net

For the synthesis of the 4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one core, a plausible MCR could involve the reaction of 3-bromo-4-fluorobenzaldehyde (B1265969), an amine (like aniline (B41778) or a protected ammonia (B1221849) source), and a component that provides the rest of the pyrrolidinone backbone, such as diethyl acetylenedicarboxylate. rsc.org The reaction can be catalyzed by acids, such as citric acid, and promoted by methods like ultrasound irradiation to achieve high yields in short reaction times. rsc.org Another strategy involves 1,3-dipolar cycloaddition reactions using azomethine ylides generated in situ from an amino acid and an aldehyde. tandfonline.comresearchgate.net The reaction of the ylide with a suitable dipolarophile would construct the pyrrolidine (B122466) ring.

Table 2: Example of a Three-Component Reaction

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Core |

|---|

Acceptorless Dehydrogenative Coupling Routes

Acceptorless dehydrogenative coupling (ADC) represents a green chemistry approach that forms C-N or C-C bonds with the liberation of hydrogen gas as the only byproduct. documentsdelivered.com While often used for the synthesis of N-substituted lactams from diols and amines, researchgate.net its application can be extended to the formation of the core ring structure.

A potential ADC route to 4-arylpyrrolidin-2-ones could involve the reaction of a 1,4-diol precursor bearing the 3-bromo-4-fluorophenyl group with an amine in the presence of a transition-metal catalyst, such as a ruthenium or iridium complex. organic-chemistry.orgnih.gov The catalyst facilitates the sequential dehydrogenation of the diol to a lactone and the subsequent condensation with the amine to form the lactam. This method avoids the use of stoichiometric oxidants or activating agents, making it an environmentally benign alternative.

Indirect Synthesis and Precursor-Based Routes

Indirect methods involve the synthesis of a substituted pyrrolidin-2-one scaffold first, followed by chemical modification to introduce the desired 4-(3-bromo-4-fluorophenyl) substituent.

Derivatization from Substituted Pyrrolidin-2-one Scaffolds

This strategy begins with a pre-existing pyrrolidin-2-one ring that is functionalized at the 4-position. A versatile precursor for this approach would be a 4-oxopyrrolidine-2-carboxylate, which can undergo a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium (B103445) ylide or phosphonate (B1237965) derived from 3-bromo-4-fluorobenzyl bromide. Subsequent reduction of the resulting exocyclic double bond and decarboxylation would yield the target compound.

Alternatively, one could start with a 4-aminopyrrolidin-2-one (B1281749) derivative. nih.gov The amino group could be converted to a diazonium salt and then subjected to a Sandmeyer-type reaction to introduce the bromine atom, although directing the subsequent fluorination would be challenging. A more controlled approach would involve the derivatization of a precursor like (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, where the amino group can be used as a handle for further synthetic transformations. nih.gov Another viable route involves starting with a donor-acceptor cyclopropane (B1198618), which can react with anilines in the presence of a Lewis acid catalyst. This opens the cyclopropane ring to form a γ-amino ester, which then undergoes lactamization to yield a 1,5-substituted pyrrolidin-2-one. nih.govmdpi.comresearchgate.net

Utilizing 3-Bromo-4-fluorobenzaldehyde as a Key Intermediate

One plausible and efficient synthetic approach to this compound involves the use of 3-bromo-4-fluorobenzaldehyde as a readily available starting material. This method typically involves a multi-step sequence that constructs the pyrrolidinone ring.

A common strategy begins with a Knoevenagel condensation of 3-bromo-4-fluorobenzaldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a base like piperidine (B6355638). This reaction forms a benzylidenemalonate derivative. Subsequent Michael addition of a nitromethane to this intermediate, followed by reduction of the nitro group to an amine and cyclization, yields the desired β-aryl-γ-lactam. The reduction of the nitro group can be achieved using various reagents, including catalytic hydrogenation with Raney nickel. The final step involves a saponification and decarboxylation reaction to yield the 4-aryl-pyrrolidin-2-one. mdpi.com

Another potential route is a three-component condensation reaction. While a direct example for 3-bromo-4-fluorobenzaldehyde is not extensively documented, analogous reactions with 4-fluorobenzaldehyde (B137897) have been shown to proceed with β-ketonitriles and secondary cyclic amines. mdpi.com This suggests that a similar multicomponent approach could be developed for the synthesis of this compound, offering an atom-economical and efficient pathway.

Ring-Opening and Cyclization Sequences from Cyclopropanes

An alternative and elegant strategy for the synthesis of 4-aryl-pyrrolidin-2-ones involves the ring-opening of donor-acceptor (D-A) cyclopropanes. In this methodology, a cyclopropane substituted with the 3-bromo-4-fluorophenyl group at an appropriate position would serve as the key precursor.

The synthesis would commence with the preparation of a 2-(3-bromo-4-fluorophenyl)cyclopropane-1,1-dicarboxylate. This D-A cyclopropane can then undergo a nucleophilic ring-opening reaction with a nitrogen nucleophile, such as an amine or an azide. This reaction is typically promoted by a Lewis acid and proceeds via an SN2-like mechanism, leading to a γ-amino ester intermediate. Subsequent intramolecular cyclization of this intermediate, often facilitated by heat or acid/base catalysis, affords the desired this compound. This approach offers good control over stereochemistry, particularly when chiral catalysts or auxiliaries are employed. The ring-opening of aryl-substituted donor-acceptor cyclopropanes with various N-nucleophiles provides a versatile and direct route to 1,3-functionalized compounds that are ideal precursors for the assembly of N-heterocycles. rsc.org

Optimization of Reaction Conditions and Stereoselective Synthesis

The efficiency and stereochemical outcome of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. This includes the choice of catalytic systems, solvents, and temperature, as well as strategies to control the formation of chiral centers.

Catalytic Systems and Ligand Effects

The choice of catalyst and associated ligands is crucial in directing the stereoselectivity and improving the yield of the desired product. In the context of synthesizing chiral 4-arylpyrrolidin-2-ones, various catalytic systems have been explored.

For syntheses involving cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides with alkenes, silver-based catalysts have shown considerable efficacy. For instance, the use of Ag₂CO₃ as a catalyst in the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides has been demonstrated to produce densely substituted pyrrolidines with high regio- and diastereoselectivities. acs.org The nature of the ligand, when transition metals are used, can significantly influence the stereochemical outcome. Chiral phosphine (B1218219) ligands, such as (R)-DM-SEGPHOS, in combination with a silver catalyst, have been successfully employed in the synthesis of pyrrolidine hybrids. mdpi.com

The following table summarizes representative catalytic systems that could be applied to the stereoselective synthesis of this compound, based on studies of analogous 4-arylpyrrolidin-2-one syntheses.

| Catalyst | Ligand | Reaction Type | Key Outcome | Reference |

|---|---|---|---|---|

| Ag₂CO₃ | - | [3+2] Cycloaddition | High regio- and diastereoselectivity | acs.org |

| Ag(I) | (R)-DM-SEGPHOS | Cycloaddition | High enantioselectivity | mdpi.com |

| Lewis Acids (e.g., Sc(OTf)₃, MgI₂) | - | Cyclopropane Ring-Opening | Efficient ring-opening and subsequent cyclization | nih.gov |

| Myceliophthora thermophila laccase | - | Biocatalytic Oxidation/1,4-addition | Efficient and stereoselective synthesis under mild conditions | rsc.org |

Solvent and Temperature Influence on Reaction Yields and Selectivity

The selection of solvent and the control of reaction temperature are critical parameters that can dramatically affect the yield and stereoselectivity of the synthesis. The polarity, proticity, and coordinating ability of the solvent can influence the stability of intermediates and transition states.

In multicomponent reactions for the synthesis of pyrrolidinone derivatives, a range of solvents from polar aprotic (e.g., THF, acetonitrile) to nonpolar (e.g., toluene, xylene) have been investigated. In some cases, solvent-free conditions have been found to provide higher yields and shorter reaction times. mdpi.com For cycloaddition reactions, the temperature can influence the diastereomeric ratio of the products, with lower temperatures often favoring higher diastereoselectivity. For instance, in the multicomponent synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} derivatives, a higher diastereomeric ratio was observed at room temperature compared to elevated temperatures. ua.es

The table below illustrates the impact of solvent and temperature on the synthesis of related pyrrolidinone structures, providing insights into the potential optimization for the synthesis of this compound.

| Reaction Type | Solvent | Temperature (°C) | Effect on Yield/Selectivity | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | Solvent-free | Room Temperature | Shorter reaction time, higher efficiency | mdpi.com |

| Multicomponent 1,3-Dipolar Cycloaddition | Toluene | Room Temperature | Higher diastereoselectivity (>95:5) | ua.es |

| Multicomponent 1,3-Dipolar Cycloaddition | Toluene | 120 | Lower diastereoselectivity (2:1) | ua.es |

| Mercaptoacetylative Cyclization | Water | Not specified | Excellent yields (82-93%), acts as catalyst and solvent | nih.gov |

| Mercaptoacetylative Cyclization | Solvent-free | Not specified | Lower yields compared to aqueous media | nih.gov |

Control of Chiral Centers in Pyrrolidin-2-one Formation

Achieving control over the stereochemistry at the C4 position of the pyrrolidin-2-one ring is a significant challenge in asymmetric synthesis. Several strategies can be employed to introduce chirality and control the formation of stereocenters.

One effective method is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary can be removed. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that have been successfully used in asymmetric alkylation and aldol (B89426) reactions to set stereocenters. wikipedia.org In the synthesis of 4-substituted pyrrolidin-2-ones, a chiral auxiliary attached to the nitrogen atom or another part of the molecule can effectively control the facial selectivity of key bond-forming steps.

Another powerful approach is the use of chiral catalysts in enantioselective reactions. As mentioned in section 2.3.1, chiral ligands coordinated to metal catalysts can create a chiral environment that favors the formation of one enantiomer over the other. Organocatalysis, using small chiral organic molecules, has also emerged as a valuable tool for the asymmetric synthesis of pyrrolidines. acs.org

Furthermore, starting from a chiral pool, such as enantiomerically pure amino acids, can be an effective way to introduce chirality into the final product. For example, the synthesis of chiral 2,5-disubstituted pyrrolidines has been achieved starting from D- or L-alanine. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of this compound, several green chemistry approaches can be considered.

The use of greener solvents is a primary consideration. Water is an ideal green solvent, and its use in organic reactions has gained significant attention. For example, a highly efficient synthesis of α-mercapto-γ-lactams has been reported in aqueous media, where water acts as both a solvent and a catalyst. nih.gov Ethanol, derived from biomass, is another excellent green solvent. Alternatively, solvent-free reactions, where the reactants are mixed without a solvent, can significantly reduce waste and simplify purification. mdpi.comnih.gov

Atom economy can be maximized through the use of multicomponent reactions, where three or more reactants combine in a single step to form the product, incorporating most or all of the atoms of the starting materials. This approach avoids the need for intermediate isolation and purification steps, saving time, energy, and resources. mdpi.commdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Enzymes operate under mild conditions (temperature and pH) and in aqueous media, and can provide high enantioselectivity. rsc.orgnih.gov The application of biocatalysis in the synthesis of pyrrolidinones is a growing area of research. rsc.org

Advanced Spectroscopic and Structural Elucidation of 4 3 Bromo 4 Fluorophenyl Pyrrolidin 2 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum provides a precise count of chemically distinct protons and reveals their local electronic environment and proximity to other protons. For 4-(3-bromo-4-fluorophenyl)pyrrolidin-2-one, the spectrum can be divided into two main regions: the aromatic region and the aliphatic region corresponding to the pyrrolidin-2-one ring.

Aromatic Region (δ ≈ 7.0-7.6 ppm): The 3-bromo-4-fluorophenyl group gives rise to a complex set of signals. The proton ortho to the fluorine and meta to the bromine (H-5') would likely appear as a triplet due to coupling with both the adjacent fluorine and proton. The proton ortho to the bromine (H-2') is expected to be a doublet of doublets. The proton meta to both halogens (H-6') will also exhibit complex splitting.

Pyrrolidin-2-one Ring (δ ≈ 2.5-4.0 ppm): The protons of the γ-lactam ring are diastereotopic and will show distinct signals.

H-4 (methine): The proton at the C-4 position, being attached to the phenyl-bearing carbon, is expected to be a multiplet around δ 3.6-3.9 ppm.

H-3 and H-5 (methylene): The two methylene (B1212753) groups (CH₂) adjacent to the methine (C-3) and the nitrogen (C-5) will appear as complex multiplets. The protons at C-3 are typically found around δ 2.5-2.9 ppm, while the protons at C-5, being adjacent to the nitrogen, are shifted downfield to approximately δ 3.2-3.6 ppm.

Amide Proton (N-H): A broad singlet corresponding to the N-H proton is expected, typically in the range of δ 6.0-8.0 ppm, although its position can be highly variable depending on the solvent and concentration.

In a structurally related compound, 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the pyrrolidinone methylene protons were observed as multiplets between δ 2.00-2.57 ppm and δ 3.19-3.26 ppm. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2' (Aromatic) | ~7.5 - 7.6 | dd | ³JHH ≈ 8.5 Hz, ⁴JHH ≈ 2.0 Hz |

| H-5' (Aromatic) | ~7.1 - 7.2 | t | ³JHH ≈ ³JHF ≈ 8.7 Hz |

| H-6' (Aromatic) | ~7.2 - 7.3 | ddd | ³JHH ≈ 8.7 Hz, ⁴JHF ≈ 4.8 Hz, ⁴JHH ≈ 2.0 Hz |

| H-4 (Pyrrolidinone) | ~3.6 - 3.9 | m | - |

| H-5 (Pyrrolidinone) | ~3.2 - 3.6 | m | - |

| H-3 (Pyrrolidinone) | ~2.5 - 2.9 | m | - |

| N-H (Amide) | ~6.0 - 8.0 | br s | - |

¹³C NMR for Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbonyl Carbon (C=O): The amide carbonyl carbon (C-2) is the most deshielded, appearing significantly downfield, typically around δ 175-178 ppm. For instance, the C=O in 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one was observed at δ 175.84 ppm. nih.gov

Aromatic Carbons: The six carbons of the phenyl ring will appear between δ 110-145 ppm. The carbon attached to the fluorine (C-4') will show a large one-bond coupling constant (¹JCF) and will be found at a high chemical shift (e.g., ~162 ppm, d, ¹JCF ≈ 245 Hz). nih.govrsc.org The carbon bonded to bromine (C-3') will be shifted upfield due to the heavy atom effect. The carbon attached to the pyrrolidinone ring (C-1') will be a quaternary signal around δ 138-140 ppm.

Pyrrolidinone Ring Carbons: The aliphatic carbons (C-3, C-4, C-5) are expected in the upfield region. C-4, being attached to the aromatic ring, would be around δ 40-45 ppm. The methylene carbons C-3 and C-5 would appear at approximately δ 35-40 ppm and δ 45-50 ppm, respectively. In a related γ-lactam, these carbons were observed at δ 34.82, 42.21, and 48.07 ppm. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | ~175 - 178 |

| C-4' (C-F) | ~160 - 163 (d, ¹JCF ≈ 245-255 Hz) |

| C-1' (Aromatic Quaternary) | ~138 - 142 |

| C-2', C-5', C-6' (Aromatic CH) | ~115 - 135 |

| C-3' (C-Br) | ~110 - 115 |

| C-5 (CH₂) | ~45 - 50 |

| C-4 (CH) | ~40 - 45 |

| C-3 (CH₂) | ~35 - 40 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For the pyrrolidinone ring, COSY would show correlations between H-4 and the H-3 methylene protons, and between the H-3 and H-5 protons if there is any long-range coupling, though primarily H-3/H-4 and H-4/H-5 (if applicable) would be expected. In the aromatic system, correlations between adjacent protons would confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals of all protonated carbons by linking them to their known proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. Key expected correlations would include:

The H-4 proton to the aromatic carbons C-1', C-2', and C-6'.

The H-3 and H-5 protons to the carbonyl carbon C-2.

The aromatic protons to their neighboring carbons, helping to distinguish between isomers.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal the spatial proximity between the H-4 proton and the ortho-protons (H-2', H-6') of the phenyl ring.

Fluorine NMR (¹⁹F NMR) for Fluoro-Substituent Analysis

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, these spectra are typically simple and well-resolved. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine. In a similar fluorophenyl-containing pyrrolidinone derivative, the ¹⁹F signal was observed as a singlet at δ -113.93 ppm. nih.gov The signal would likely be a multiplet due to coupling with the neighboring aromatic protons (H-5' and H-6').

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₉BrFNO), high-resolution mass spectrometry (HRMS) would confirm the exact mass and thus its molecular formula.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for all bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for γ-lactams often involve the cleavage of the lactam ring. researchgate.net Expected fragmentation patterns for this molecule could include:

Loss of the carbonyl group: Cleavage leading to the loss of CO (28 Da).

Cleavage of the C4-phenyl bond: This would generate fragments corresponding to the bromofluorophenyl cation and the pyrrolidin-2-one radical cation.

Ring-opening fragmentation: A characteristic fragmentation of N-aryl lactams involves the loss of the entire lactam side chain, leading to characteristic fragments like [M-82]⁺. researchgate.net

Loss of Br: Generation of an [M-Br]⁺ fragment.

Table 3: Predicted Mass Spectrometry Data for C₁₀H₉BrFNO

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₉BrFNO |

| Monoisotopic Mass | 256.9851 Da |

| [M+H]⁺ | 257.9924 Da |

| [M+Na]⁺ | 279.9744 Da |

Predicted data from similar compounds on PubChem. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Key expected vibrational bands for this compound include:

N-H Stretch: A moderate to strong band around 3200-3350 cm⁻¹ in the IR spectrum, corresponding to the stretching of the amide N-H bond. In a similar structure, this was observed at 3344 cm⁻¹. nih.gov

Aromatic C-H Stretch: Weak to medium bands typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). nih.gov

Amide C=O Stretch (Amide I band): A very strong and characteristic absorption in the IR spectrum, expected between 1660-1700 cm⁻¹. This is one of the most prominent peaks in the spectrum. A value of 1666 cm⁻¹ was reported for a related compound. nih.gov

N-H Bend (Amide II band): A medium intensity band around 1550-1640 cm⁻¹.

Aromatic C=C Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: A medium band in the 1100-1300 cm⁻¹ region.

C-F Stretch: A strong band typically found in the 1000-1250 cm⁻¹ region.

C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.

Raman spectroscopy would complement the IR data, often showing stronger signals for the symmetric vibrations of the aromatic ring and C-Br bond, while the polar C=O and N-H groups would be more prominent in the IR spectrum.

X-ray Crystallography for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction Analysis of this compound and Related Structures

Table 1: Crystallographic Data for a Related Pyrrolidin-2-one Analogue

| Parameter | 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one nih.gov |

|---|---|

| Chemical Formula | C₁₉H₁₈BrFN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.2092 (6) |

| b (Å) | 9.0576 (6) |

| c (Å) | 20.4085 (13) |

| β (°) | 101.518 (2) |

| Volume (ų) | 1668.0 (2) |

| Z | 4 |

| Dx (Mg m⁻³) | 1.550 |

This table presents selected crystallographic data for a complex molecule containing the pyrrolidin-2-one ring, providing a model for the structural analysis of this compound.

Conformational Analysis and Torsional Angles within the Pyrrolidin-2-one Ring

The five-membered pyrrolidin-2-one ring is not planar and typically adopts a puckered conformation to minimize steric strain. The two most common conformations are the "envelope" and "twist" (or "half-chair") forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

In the structure of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the pyrrolidine (B122466) ring adopts an envelope conformation. nih.gov The specific puckering parameters, Q(2) = 0.195 (2) Å and φ(2) = 107.4 (6)°, quantify this conformation. nih.gov Another related compound, 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, shows a distorted envelope configuration for its pyrrolidine ring. nih.gov The conformation of the pyrrolidine ring is influenced by the nature and position of substituents. nih.gov For 4-substituted prolines, which are structurally analogous to 4-substituted pyrrolidin-2-ones, the substituents strongly influence the preference for either a Cγ-exo or Cγ-endo pucker. researchgate.net

The torsional angles within the pyrrolidin-2-one ring define its specific conformation. These angles describe the rotation around the bonds of the ring.

Table 2: Torsional Angles for the Pyrrolidin-2-one Ring in a Related Structure

| Torsional Angle | Value (°) |

|---|---|

| N1-C2-C3-C4 | Data not available |

| C2-C3-C4-C5 | Data not available |

| C3-C4-C5-N1 | Data not available |

| C4-C5-N1-C2 | Data not available |

| C5-N1-C2-C3 | Data not available |

This table is a template for the torsional angles that define the conformation of the pyrrolidin-2-one ring. Specific values for the title compound are not available, but analysis of analogues indicates an envelope or distorted envelope conformation. nih.govnih.gov

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-Stacking)

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces are crucial in determining the physical properties of the solid.

In the crystal structures of analogues of this compound, hydrogen bonding is a predominant feature. The N-H group of the pyrrolidin-2-one ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. In the crystal of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming a three-dimensional network. nih.gov

Other weak hydrogen bonds, such as C—H⋯O, C—H⋯F, and C—H⋯Br, also contribute to the stability of the crystal lattice. nih.gov Furthermore, C—H⋯π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, can connect molecules into ribbons and further consolidate the molecular packing. nih.govnih.gov The presence of the bromo- and fluoro-substituted phenyl ring in this compound suggests the potential for halogen bonding and π-π stacking interactions, which are common in the crystal engineering of molecular solids. rsc.org

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound and its Analogues

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bonding | N-H | C=O | Forms primary chains or networks. nih.gov |

| Hydrogen Bonding | C-H | O, F, Br | Weaker interactions contributing to overall stability. nih.gov |

| C-H···π Interactions | C-H | Phenyl Ring | Connects molecules into ribbons or sheets. nih.govnih.gov |

| Halogen Bonding | C-Br | O, N, π-system | Potential interaction due to the bromine substituent. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Potential interaction between aromatic rings of adjacent molecules. |

This table summarizes the types of intermolecular interactions observed in the crystal structures of related pyrrolidin-2-one derivatives and those that can be anticipated for the title compound.

Theoretical and Computational Chemistry Studies of 4 3 Bromo 4 Fluorophenyl Pyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic structure and properties of molecules. These methods are foundational in computational chemistry for understanding molecular geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For a molecule like 4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one, DFT calculations would typically be used to predict bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. However, specific DFT studies detailing the optimized geometry and electronic structure of this compound are not present in the available literature.

HOMO-LUMO Analysis and Frontier Molecular Orbitals for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemistry used to explain and predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A detailed FMO analysis for this compound, including the energies and spatial distributions of its HOMO and LUMO, has not been reported.

Electrostatic Potential Surfaces and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue), which correspond to likely sites for electrophilic and nucleophilic attack, respectively. An analysis of the MEP surface and charge distribution for this compound, which would identify its reactive sites, is not available in published research.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal the conformational landscapes and flexibility of a molecule by solving Newton's equations of motion for the system. For this compound, MD simulations could provide insights into its dynamic behavior, stable conformations, and how it might change its shape in different environments. No studies detailing MD simulations for this specific compound have been found.

Docking Studies and Molecular Interaction Profiling (without biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein receptor. Docking studies for this compound would involve simulating its interaction with a specific protein target to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts. A search of the literature did not yield any molecular docking studies profiling the interactions of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used in drug design and toxicology to predict the activity of new chemical entities. Developing a QSAR model typically involves a series of compounds with known activities, from which design principles can be derived. There are no published QSAR studies involving this compound from which design principles could be extracted.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing a visual representation of how molecules interact with their neighbors. By generating d_norm maps and 2D fingerprint plots, researchers can identify and quantify the relative contributions of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces.

For a comprehensive Hirshfeld surface analysis of this compound, specific crystallographic data (a .cif file) from single-crystal X-ray diffraction is required. A detailed search of crystallographic databases did not yield a public structure for this specific compound, which is a prerequisite for this analysis.

While studies on structurally related compounds containing bromo-fluorophenyl or pyrrolidinone moieties exist, a direct analysis for the title compound is not available. Such analyses on analogous molecules reveal that H···H, C···H/H···C, and halogen···H contacts are often the most significant contributors to crystal packing.

Prediction of Reactivity Descriptors and Reaction Pathways

Theoretical calculations are essential for predicting the chemical reactivity of a molecule. Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's stability and reactivity. Key descriptors include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is crucial for predicting how the molecule will interact with other reagents.

Computational exploration of reaction pathways can predict the likely outcomes of chemical reactions, identify potential intermediates, and estimate activation barriers. However, without specific published computational studies on this compound, a detailed discussion of its reactivity descriptors and potential reaction pathways remains speculative. General principles suggest that the bromine and fluorine atoms, the carbonyl group, and the aromatic ring would be key sites for chemical reactions.

A summary of typical reactivity descriptors that would be calculated for this compound is presented in the table below, although specific values are not available from existing research.

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the electron-donating ability of the molecule. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | I | The energy required to remove an electron. |

| Electron Affinity | A | The energy released when an electron is added. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Electronegativity | χ | Measures the power of an atom to attract electrons. |

| Electrophilicity Index | ω | A global measure of electrophilic character. |

Further experimental and computational research is necessary to fully characterize the intermolecular interactions and reactivity of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of Halogenation on Molecular Recognition and Interaction Potentials

Halogen atoms are frequently incorporated into drug candidates to modulate their pharmacological profiles. Their effects are multifaceted, arising from a combination of steric, electronic, and hydrophobic contributions to molecular interactions. In the context of 4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one, the bromine and fluorine atoms on the phenyl ring are pivotal in defining its interaction potential with biological targets.

The specific placement of the bromo and fluoro substituents on the phenyl ring of 4-phenylpyrrolidin-2-one derivatives is a critical determinant of their biological activity. The ortho, meta, and para positions offer distinct steric and electronic environments that can significantly alter binding affinities and selectivities for target proteins. While direct studies on the 3-bromo-4-fluoro positional arrangement are not extensively detailed in the public domain, general principles of halogen substitution provide valuable insights.

Fluorine, with its high electronegativity and ability to form hydrogen bonds, can act as a hydrogen bond acceptor. Its small size allows it to be well-tolerated in many binding pockets. Bromine, being larger and more polarizable, can engage in halogen bonding, a non-covalent interaction where the electropositive crown of the bromine atom interacts with a nucleophilic site on a receptor. The combination and relative orientation of these two halogens can create a unique electrostatic potential surface on the phenyl ring, guiding its orientation within a binding site.

To understand the specific roles of bromine and fluorine, it is instructive to compare their effects with other halogens like chlorine and iodine. The properties of halogens vary systematically down the group in the periodic table, with increasing size, polarizability, and hydrophobicity, and decreasing electronegativity.

| Halogen | Atomic Radius (Å) | Electronegativity (Pauling Scale) | Hydrophobicity (π) |

| Fluorine (F) | 0.57 | 3.98 | +0.14 |

| Chlorine (Cl) | 0.99 | 3.16 | +0.71 |

| Bromine (Br) | 1.14 | 2.96 | +0.86 |

| Iodine (I) | 1.33 | 2.66 | +1.12 |

These differences can lead to distinct binding interactions. For example, a study on halogenated derivatives of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one showed that increasing the atomic number of the halogen enhanced binding affinity to human serum albumin, with the interactions being primarily driven by hydrophobic forces for fluorine and chlorine, and by van der Waals forces for bromine and iodine. researchgate.net This suggests that replacing the bromine in this compound with a chlorine atom might result in a weaker but still significant interaction, while substitution with iodine could potentially enhance binding through stronger van der Waals and halogen bonding interactions, provided the larger size can be accommodated by the binding site. The choice of halogen can therefore be a powerful tool for fine-tuning the binding affinity and selectivity of a compound.

Impact of Pyrrolidin-2-one Ring Substitutions on Molecular Properties

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, and substitutions on this ring system can profoundly affect a molecule's properties. researchgate.net These modifications can influence solubility, metabolic stability, and the ability to form key interactions with biological targets.

Structure-activity relationship studies on various pyrrolidine (B122466) derivatives have shown that the nature of the substituent at the 4-position can dictate the therapeutic application of the compound. For instance, in a series of pyrrolidine pentamine derivatives, modifications at this position had varied effects on their inhibitory activity, demonstrating the potential for optimization. nih.gov The 3-bromo-4-fluorophenyl group in the title compound presents a specific electronic and steric profile that will govern its binding to target proteins. The electron-withdrawing halogens can influence the acidity of the N-H proton of the pyrrolidinone ring, which can be a critical hydrogen bond donor.

The nitrogen atom of the pyrrolidin-2-one ring is a common site for chemical modification. N-substitution can significantly alter a compound's physicochemical properties, such as its polarity, lipophilicity, and metabolic stability. Furthermore, the introduction of a substituent on the nitrogen atom can provide an additional point of interaction with a biological target, potentially leading to enhanced potency and selectivity.

For example, the synthesis of N-substituted pyrrolidin-2-ones can be achieved through the condensation of primary amines with γ-butyrolactone. researchgate.net This allows for the introduction of a wide variety of functional groups at the N-1 position. A conformational study of N-substituted piperidine (B6355638) and pyrrolidine derivatives revealed that the nature of the N-substituent influences the conformational preferences of the ring system. researchgate.net These conformational changes can, in turn, affect how the molecule presents its key interacting groups to a receptor. In the case of this compound, which is unsubstituted at the nitrogen, the N-H group is available to act as a hydrogen bond donor. N-substitution would block this interaction but could introduce new, potentially more favorable ones, depending on the nature of the substituent.

Stereochemical Aspects and Chiral Recognition in Pyrrolidin-2-one Systems

The presence of a stereocenter at the 4-position of the pyrrolidin-2-one ring means that this compound can exist as a pair of enantiomers, (R)- and (S)-4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one. The three-dimensional arrangement of the substituents around this chiral center is of paramount importance for biological activity, as biomolecules such as enzymes and receptors are themselves chiral and will often interact differently with each enantiomer. khanacademy.org

The biological activity of compounds based on the pyrrolidin-2-one heterocycle is highly dependent on the configuration of the chiral center. researchgate.netmdpi.com For example, studies on stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide revealed that the (R)-configuration at the C-4 chiral center was more effective as a positive allosteric modulator of the sigma-1 receptor than its optical antipode. researchgate.netebi.ac.uk This highlights the principle of chiral recognition, where a biological receptor can differentiate between enantiomers, leading to one being more active, having a different activity, or even having an antagonistic effect compared to the other.

The separation and characterization of individual enantiomers are therefore crucial steps in the development of chiral drugs. Chromatographic methods using chiral stationary phases are often employed for the enantiomeric separation of pyrrolidin-2-ones. nih.gov The ability to selectively synthesize a desired enantiomer is also a significant area of research, with asymmetric synthesis methods providing access to enantiomerically pure compounds. mappingignorance.org The distinct pharmacological profiles of the (R)- and (S)-enantiomers of this compound would need to be investigated to fully understand its therapeutic potential.

Computational SAR and SPR for Design of Novel Analogues

Computational methods are integral to modern drug discovery, providing powerful tools to investigate Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). These in silico techniques allow for the rational design of novel analogues by predicting their biological activity and physicochemical properties, thereby accelerating the drug development process and reducing costs. For a molecule like this compound, computational approaches can elucidate the key structural features required for its biological activity and guide the synthesis of more potent and effective derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational tool used to correlate the biological activity of a series of compounds with their physicochemical properties. nih.govtandfonline.com By developing mathematical models, QSAR can predict the activity of newly designed molecules before they are synthesized. For pyrrolidine derivatives, 2D and 3D-QSAR studies have been successfully employed to understand the structural requirements for various biological activities. nih.govnih.gov

For instance, a typical 3D-QSAR study involves the following steps:

Dataset Selection: A series of analogues with known biological activities is chosen.

Molecular Modeling and Alignment: The 3D structures of the molecules are built and aligned based on a common scaffold. For analogues of this compound, the pyrrolidin-2-one ring would serve as the template for alignment.

Descriptor Calculation: Molecular fields, such as steric and electrostatic fields, are calculated around the aligned molecules.

Model Generation and Validation: Statistical methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate a predictive model. tandfonline.comscispace.com The robustness of the model is then validated using internal and external validation techniques. tandfonline.com

The output of these models is often visualized as contour maps, which highlight regions where modifications to the lead structure would likely result in increased or decreased activity. For example, a CoMSIA contour map might indicate that a bulky, electron-donating group at a specific position on the phenyl ring could enhance biological activity.

The following table illustrates a hypothetical CoMSIA model for a series of pyrrolidin-2-one analogues:

| Field Type | Favorable Contribution | Unfavorable Contribution |

| Steric | Green Contours | Yellow Contours |

| Electrostatic | Blue Contours | Red Contours |

| Hydrophobic | Yellow Contours | White Contours |

| H-bond Donor | Cyan Contours | Purple Contours |

| H-bond Acceptor | Magenta Contours | Orange Contours |

Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a ligand to its target protein. nih.govnih.gov This method is particularly useful when the 3D structure of the biological target is known. For this compound, if the target protein is identified, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the active site of the protein. nih.gov

The insights gained from docking can guide the design of novel analogues with improved binding affinity. For example, if a docking study reveals that the bromine atom on the phenyl ring is involved in a halogen bond with a specific amino acid residue in the active site, new analogues could be designed with other halogen atoms at that position to optimize this interaction. Similarly, if the pyrrolidin-2-one core is found to form crucial hydrogen bonds, modifications to this scaffold would be avoided. nih.gov

A virtual screening workflow using molecular docking could be implemented as follows:

Target Preparation: The 3D structure of the target protein is obtained from a protein data bank or through homology modeling.

Ligand Library Preparation: A library of virtual compounds, including novel analogues of this compound, is created.

Docking Simulation: The ligands are docked into the active site of the target protein using software like AutoDock or Glide. researchgate.net

Scoring and Ranking: The binding affinity of each ligand is estimated using a scoring function, and the compounds are ranked based on their predicted affinity. mdpi.commdpi.com

The following table shows hypothetical docking scores for a series of designed analogues against a target protein:

| Compound | Docking Score (kcal/mol) | Key Interactions |

| This compound | -7.5 | H-bond with Ser25, Halogen bond with Tyr50 |

| Analogue 1 (3-Chloro-4-fluorophenyl) | -7.2 | H-bond with Ser25, Halogen bond with Tyr50 |

| Analogue 2 (3-Iodo-4-fluorophenyl) | -8.1 | H-bond with Ser25, Stronger Halogen bond with Tyr50 |

| Analogue 3 (3-Bromo-4-chlorophenyl) | -7.6 | H-bond with Ser25, Halogen bond with Tyr50 |

Pharmacophore modeling is another ligand-based computational approach that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity. tandfonline.com A pharmacophore model can be generated from a set of active molecules and used to screen large virtual libraries for compounds that match the model, thus identifying novel scaffolds.

Mechanistic Insights into Molecular Interactions of 4 3 Bromo 4 Fluorophenyl Pyrrolidin 2 One

Molecular Target Identification and Binding Modes (Conceptual)

There is no information available in peer-reviewed literature or patents that identifies or suggests potential molecular targets for 4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one. Conceptual binding modes cannot be described without experimental or computational data, which is currently lacking for this compound.

Exploration of Interaction with Specific Molecular Entities (e.g., Enzymes, Receptors) at the Binding Site Level

No studies have been published that investigate the interaction of this compound with any specific enzymes, receptors, or other molecular entities. Consequently, a discussion at the binding site level is not possible.

Chemical Reactivity, Stability, and Transformation Pathways of 4 3 Bromo 4 Fluorophenyl Pyrrolidin 2 One

Reactivity Towards Electrophiles and Nucleophiles

The reactivity of 4-(3-bromo-4-fluorophenyl)pyrrolidin-2-one towards electrophiles and nucleophiles is characterized by the distinct reactivity of the pyrrolidin-2-one ring and the aromatic system.

The pyrrolidin-2-one ring contains a lactam functionality. The nitrogen atom's lone pair is delocalized into the carbonyl group, rendering it less nucleophilic than a corresponding amine. However, deprotonation of the N-H group with a strong base can generate a nucleophilic lactam anion, which can react with various electrophiles.

The phenyl moiety is substituted with a bromine atom, a fluorine atom, and the pyrrolidin-2-one ring. The fluorine atom is a strongly deactivating group for electrophilic aromatic substitution due to its high electronegativity, which withdraws electron density from the ring. The bromine atom is also a deactivating group. Both halogens direct incoming electrophiles to the ortho and para positions. The pyrrolidin-2-one substituent is also expected to be deactivating.

Conversely, the bromo- and fluoro-substituted phenyl ring is susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups. The bromine atom can be displaced by strong nucleophiles under forcing conditions.

A summary of expected reactivity is presented in the table below:

| Reactive Site | Reagent Type | Expected Reaction |

| Pyrrolidin-2-one N-H | Strong Base followed by Electrophile | N-Alkylation, N-Acylation |

| Phenyl Ring C-Br | Nucleophile | Nucleophilic Aromatic Substitution |

| Phenyl Ring | Electrophile | Electrophilic Aromatic Substitution (requires harsh conditions) |

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the pyrrolidin-2-one ring or the aromatic portion of the molecule.

Oxidation: The pyrrolidin-2-one ring can be oxidized at the carbon atom alpha to the nitrogen. For instance, oxidation of similar pyrrolidine (B122466) derivatives can lead to the formation of corresponding lactams. youtube.com The specific products would depend on the oxidizing agent and reaction conditions.

Reduction: The lactam carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, which would convert the pyrrolidin-2-one to the corresponding pyrrolidine. The aromatic bromine atom can also be removed via catalytic hydrogenation.

| Moiety | Reagent | Potential Product |

| Pyrrolidin-2-one Ring | Strong Oxidizing Agent | Oxidized lactam derivatives |

| Pyrrolidin-2-one Carbonyl | Strong Reducing Agent (e.g., LiAlH4) | 4-(3-Bromo-4-fluorophenyl)pyrrolidine |

| Phenyl Ring C-Br | Catalytic Hydrogenation | 4-(4-Fluorophenyl)pyrrolidin-2-one |

Substitution Reactions on the Pyrrolidin-2-one Ring and Phenyl Moiety

Pyrrolidin-2-one Ring: The primary substitution reaction on the N-unsubstituted pyrrolidin-2-one ring is N-alkylation or N-acylation following deprotonation. The carbons of the lactam ring are generally less reactive towards substitution.

Phenyl Moiety: The 3-bromo-4-fluorophenyl group can undergo several types of substitution reactions.

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, such as amines, alkoxides, or cyanides, typically under high temperatures or with palladium catalysis. researchgate.net The fluorine atom is generally less prone to displacement than bromine.

Electrophilic Aromatic Substitution: Due to the deactivating nature of the halogen substituents and the pyrrolidin-2-one ring, electrophilic substitution on the phenyl ring would require harsh conditions. wikipedia.org The likely positions for substitution would be ortho and para to the activating (or least deactivating) group.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. youtube.comresearchgate.netnih.govdntb.gov.ua These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom.

| Reaction Type | Reagents | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-(4-Fluoro-3'-substituted-biphenyl-3-yl)pyrrolidin-2-one |

| Heck Coupling | Alkene, Pd catalyst, Base | 4-(4-Fluoro-3-vinylphenyl)pyrrolidin-2-one |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-(3-(Alkynyl)-4-fluorophenyl)pyrrolidin-2-one |

| Nucleophilic Substitution | Strong Nucleophile (e.g., NaOMe) | 4-(4-Fluoro-3-methoxyphenyl)pyrrolidin-2-one |

Thermal and Chemical Stability Considerations

The thermal and chemical stability of this compound is expected to be relatively high under normal conditions.

Thermal Stability: Aryl-substituted pyrrolidinones are generally stable compounds. Significant thermal decomposition would likely require high temperatures. The presence of the bromo- and fluoro-substituents on the phenyl ring is not expected to dramatically decrease the thermal stability.

Chemical Stability: The lactam ring is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the ring to form the corresponding gamma-amino acid. The stability of the lactam ring is influenced by the substituents on the ring and the nitrogen atom. The bromo-fluorophenyl group is generally stable, but as mentioned, can undergo nucleophilic substitution under specific conditions. The carbon-fluorine bond is exceptionally strong and not easily cleaved.

Analog Design, Synthesis, and Chemical Space Exploration for Pyrrolidin 2 One Derivatives

Rational Design Principles for Modifying 4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one

The rational design of analogs of this compound is guided by established medicinal chemistry principles aimed at optimizing the molecule's interaction with its biological target. These principles include structure-activity relationship (SAR) studies, pharmacophore modeling, and bioisosteric replacement.

Structure-Activity Relationship (SAR): SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For pyrrolidin-2-one derivatives, SAR analyses have revealed that modifications at various positions on both the pyrrolidinone ring and the phenyl ring can significantly impact potency and selectivity. researchgate.netresearchgate.netnih.govnih.gov For instance, the nature and position of substituents on the phenyl ring can influence hydrophobic and electronic interactions within the binding pocket of a target protein. Similarly, substitutions on the pyrrolidinone ring can affect the molecule's conformation and hydrogen bonding capabilities. A thorough understanding of these relationships allows for the targeted design of analogs with improved properties. nih.gov

Pharmacophore Modeling: Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov For pyrrolidin-2-one derivatives, a pharmacophore model might include features such as a hydrogen bond acceptor (the carbonyl oxygen of the lactam), a hydrogen bond donor (the lactam nitrogen, if unsubstituted), an aromatic ring, and hydrophobic groups. nih.govnih.gov By mapping the pharmacophoric features of this compound, medicinal chemists can design new analogs that retain these key features while exploring novel chemical space. This approach aids in the design of molecules with a higher probability of biological activity. nih.gov

Bioisosteric Replacement: Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to a molecule with similar biological activity. u-tokyo.ac.jpspirochem.com This strategy is often employed to improve pharmacokinetic properties, reduce toxicity, or enhance target binding. In the context of this compound, the bromo and fluoro substituents on the phenyl ring are key candidates for bioisosteric replacement. For example, the bromine atom could be replaced with other halogens (e.g., chlorine) or small lipophilic groups to modulate the compound's lipophilicity and metabolic stability. cambridgemedchemconsulting.com Similarly, the fluorine atom could be replaced with other electron-withdrawing groups. The sulfonamide group is also a known bioisostere for the carboxylic group, offering advantages in drug design such as improved metabolic stability and the ability to form key interactions within a protein's active site. mdpi.com The pyrrolidin-2-one core itself can be considered a bioisostere of other five-membered heterocyclic rings. ontosight.ai

| Design Principle | Application to this compound | Potential Outcome |

| Structure-Activity Relationship (SAR) | Modification of substituents on the phenyl and pyrrolidinone rings. | Enhanced potency, selectivity, and improved pharmacokinetic profile. researchgate.netresearchgate.netnih.govnih.gov |

| Pharmacophore Modeling | Identification of key 3D structural features for biological activity. | Design of novel analogs with a higher likelihood of being active. nih.govnih.govnih.gov |

| Bioisosteric Replacement | Substitution of the bromo or fluoro groups with other functional groups. | Improved metabolic stability, reduced toxicity, and modulated activity. u-tokyo.ac.jpspirochem.comcambridgemedchemconsulting.commdpi.comnih.gov |

Synthesis of Structurally Related Pyrrolidin-2-one Analogues

The synthesis of structurally related pyrrolidin-2-one (also known as γ-lactam) analogues is crucial for exploring the chemical space around the lead compound. rsc.org A variety of synthetic methodologies have been developed to access this important heterocyclic scaffold. nih.govorganic-chemistry.org

A common and versatile approach to the synthesis of γ-lactams is the lactamization of γ-aminobutyric acid derivatives . This can be achieved through the cyclization of the corresponding amino acid or its ester under various conditions. rdd.edu.iq Another widely used method is the reductive amination of γ-keto esters or acids , followed by spontaneous or acid-catalyzed cyclization. nih.gov

Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid synthesis of complex molecules from simple starting materials in a single step. mdpi.com For instance, a three-component reaction involving an amine, an aldehyde, and a pyruvate (B1213749) derivative can lead to the formation of highly functionalized γ-lactam structures. mdpi.com The mechanism of this reaction typically involves the initial formation of imine and enamine intermediates, followed by a Mannich-type reaction and subsequent intramolecular cyclization. mdpi.com

Tandem reactions , where multiple bond-forming events occur in a single pot without the isolation of intermediates, also provide an efficient route to pyrrolidin-2-one derivatives. A tandem reductive amination/lactamization sequence, for example, can generate γ-lactams from readily available maleimides, aldehydes, and amines. nih.gov Other innovative synthetic strategies include gold-catalyzed oxidative cyclization of alkenyl diynes and copper-promoted intramolecular aminooxygenation of alkenes. rsc.orgnih.gov

The table below summarizes some of the key synthetic strategies for preparing pyrrolidin-2-one analogues.

| Synthetic Strategy | Description | Key Features |

| Lactamization | Cyclization of γ-aminobutyric acid or its derivatives. rdd.edu.iq | A fundamental and widely used method. |

| Reductive Amination/Cyclization | Reaction of a γ-keto ester/acid with an amine followed by cyclization. nih.gov | Versatile for introducing diversity at the N-substituent. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form the product. mdpi.com | High efficiency and rapid generation of molecular complexity. |

| Tandem Reactions | Multiple sequential reactions in one pot. nih.gov | Streamlined synthesis with reduced workup steps. |

| Metal-Catalyzed Cyclizations | Use of transition metals like gold or copper to catalyze ring formation. rsc.orgnih.gov | Access to complex and stereochemically defined structures. |

| Ring Contraction | Selective synthesis of pyrrolidin-2-ones from piperidine (B6355638) derivatives. rsc.org | A novel approach for scaffold transformation. |

Combinatorial Chemistry and High-Throughput Synthesis Approaches for Library Generation

Combinatorial chemistry and high-throughput synthesis are powerful strategies for the rapid generation of large libraries of structurally related compounds for biological screening. nih.gov These approaches are particularly well-suited for the exploration of the chemical space around the this compound scaffold.

Combinatorial libraries of pyrrolidin-2-one derivatives can be synthesized using solid-phase or solution-phase techniques. In solid-phase synthesis, the starting material is attached to a polymer bead, and subsequent reactions are carried out in a stepwise manner. This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents can be washed away. Encoded combinatorial chemistry, where each polymer bead is associated with a unique "tag" that records the synthetic history of the compound on that bead, further streamlines the process of identifying active compounds from the library. nih.gov

Parallel synthesis is another high-throughput approach where multiple reactions are carried out simultaneously in separate reaction vessels, often in a microtiter plate format. This allows for the systematic variation of different building blocks to generate a library of discrete compounds. For example, a library of N-substituted 4-arylpyrrolidin-2-ones can be rapidly synthesized by reacting a common 4-arylpyrrolidin-2-one intermediate with a diverse set of alkylating or acylating agents in a parallel fashion.

These high-throughput methods, combined with efficient synthetic routes to the pyrrolidin-2-one core, enable the generation of vast and diverse libraries of analogs. Screening these libraries against biological targets can quickly identify new lead compounds and provide valuable SAR data for further optimization.

Exploration of Conformational Diversity in Designed Analogues

The three-dimensional conformation of a molecule plays a critical role in its interaction with a biological target. The pyrrolidin-2-one ring is a non-planar, five-membered ring that can adopt various puckered conformations. researchgate.net The specific conformation adopted by an analog of this compound can be influenced by the nature and position of its substituents.

Computational methods, such as molecular mechanics and quantum chemical calculations, are valuable tools for exploring the conformational landscape of designed analogues. researchgate.net These methods can be used to identify low-energy conformers and to understand how different substituents affect the conformational preferences of the pyrrolidinone ring and the relative orientation of the phenyl ring. For example, bulky substituents may favor certain ring puckers to minimize steric strain. researchgate.net

Experimental techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide definitive information about the solid-state and solution-phase conformations of synthesized analogues, respectively. This information is invaluable for validating computational models and for understanding the precise three-dimensional requirements for binding to the target protein. A thorough understanding of the conformational diversity of designed analogues is essential for establishing a robust SAR and for guiding the design of new compounds with improved binding affinity and selectivity.

Computational Methods for Virtual Screening and Lead Optimization (without specific outcomes)

Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of large virtual libraries of compounds and the optimization of lead candidates. danaher.comcriver.com These in silico techniques are widely applied to the design and development of pyrrolidin-2-one derivatives.

Virtual screening involves the use of computational methods to identify promising candidates from large compound databases. nih.govmdpi.com One common approach is molecular docking , which predicts the preferred binding orientation of a ligand to a target protein. nih.gov This allows for the ranking of compounds based on their predicted binding affinity and the identification of key interactions between the ligand and the protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 2D-QSAR methods consider physicochemical properties of the molecules, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional properties of the molecules. nih.govscispace.com These models can be used to predict the activity of newly designed compounds and to identify the structural features that are important for activity.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov These simulations can be used to assess the stability of the binding mode predicted by docking and to understand how the flexibility of both the ligand and the protein influences their interaction. scispace.com

These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the lead optimization process by prioritizing the synthesis of the most promising compounds and providing a deeper understanding of the molecular basis of their activity. danaher.comnih.gov

| Computational Method | Application in Pyrrolidin-2-one Drug Discovery |

| Virtual Screening | High-throughput in silico screening of compound libraries to identify potential hits. nih.govmdpi.com |

| Molecular Docking | Predicting the binding mode and affinity of pyrrolidin-2-one analogs to their target protein. nih.govnih.gov |

| QSAR (2D and 3D) | Developing predictive models of biological activity to guide the design of new compounds. nih.govscispace.com |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes and understanding their dynamic behavior. scispace.comnih.gov |

Analytical Method Development for 4 3 Bromo 4 Fluorophenyl Pyrrolidin 2 One and Its Derivatives

Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the separation and purity assessment of pharmaceutical compounds. For 4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most suitable approach.

High-Performance Liquid Chromatography (HPLC):

A stability-indicating RP-HPLC method can be developed to separate this compound from its potential impurities and degradation products. Based on methods for analogous compounds, a C18 column is often effective. analchemres.orgresearchgate.net The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is optimized to achieve the best separation. analchemres.orgresearchgate.net A systematic approach, such as the Box-Behnken Design, can be employed to optimize chromatographic conditions to ensure sensitivity, accuracy, and robustness. analchemres.orgresearchgate.net

An example of optimized chromatographic conditions for a closely related compound, 1-(4-chlorophenyl) pyrrolidine-2,5-dione, which would serve as a strong starting point for method development for the title compound, is presented in the table below. analchemres.orgresearchgate.net

| Parameter | Optimized Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 222 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

This interactive data table presents typical starting conditions for HPLC method development for this compound, based on a validated method for a similar compound.

Gas Chromatography (GC):

For volatile and semi-volatile impurities that may be present in this compound, Gas Chromatography, often coupled with a Mass Spectrometry (GC-MS) detector, is a powerful tool. nih.govnih.gov This technique is particularly useful for identifying residual solvents from the synthesis process or low molecular weight by-products. The choice of the GC column, typically a capillary column with a nonpolar or mid-polar stationary phase, and the oven temperature program are critical for achieving good separation of potential volatile impurities. nih.gov

Quantitative Analysis Methods

Once a suitable chromatographic method is developed, it must be validated to ensure it is accurate, precise, and reliable for the quantitative determination of this compound. The validation is typically performed according to the International Council for Harmonisation (ICH) guidelines. analchemres.orgresearchgate.net

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For a similar compound, excellent linearity (with a correlation coefficient, r², of 0.9988) was demonstrated. analchemres.orgresearchgate.net

Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies, with a typical acceptance range of 98-102%. analchemres.orgresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should typically be less than 2%. analchemres.orgresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For a related pyrrolidine (B122466) derivative, the LOD and LOQ were found to be 0.1837 ppm and 0.5569 ppm, respectively, indicating high sensitivity. analchemres.orgresearchgate.net